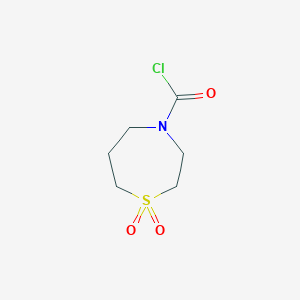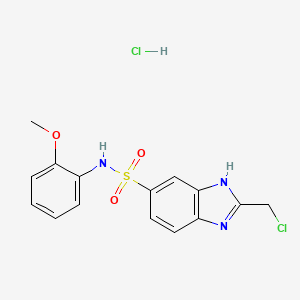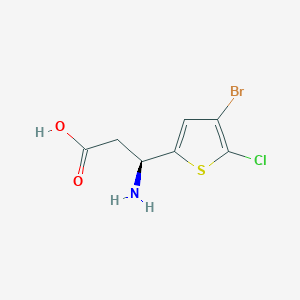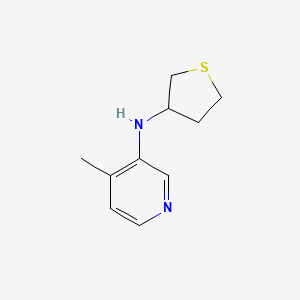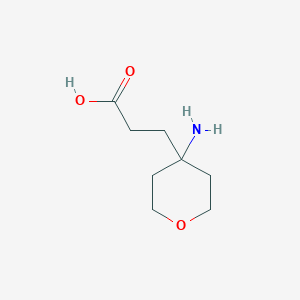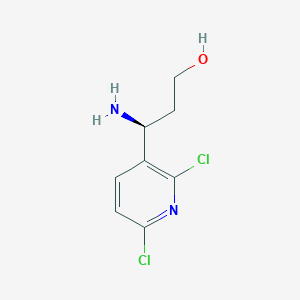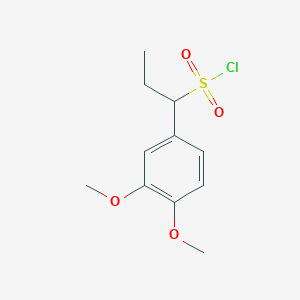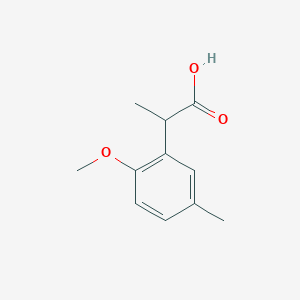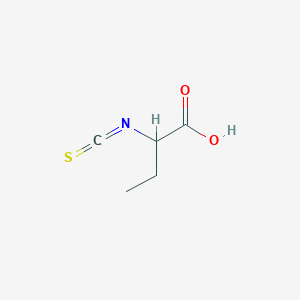![molecular formula C10H12N2OS B13310727 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is notable for its unique structure, which includes a tert-butyl group and an aldehyde functional group. It has a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with tert-butyl isocyanide and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the imidazole and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed:
Oxidation: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid.
Reduction: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-methanol.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The imidazole and thiazole rings can also participate in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Imidazo[2,1-B][1,3]thiazole derivatives: These compounds share the core structure but differ in the substituents attached to the rings.
Thiazole derivatives: Compounds like thiazole-2-carbaldehyde and thiazole-4-carboxylic acid have similar chemical properties but lack the imidazole ring.
Imidazole derivatives: Compounds like imidazole-4-carboxaldehyde have similar reactivity but lack the thiazole ring.
Uniqueness: 3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to the presence of both imidazole and thiazole rings, along with the tert-butyl and aldehyde functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)8-6-14-9-11-4-7(5-13)12(8)9/h4-6H,1-3H3 |
InChI Key |
ABFHDRMKPPAEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC=C(N12)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


